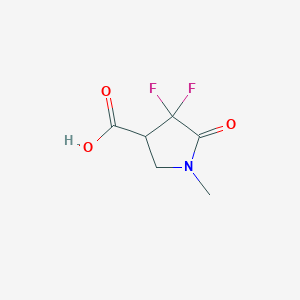

4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H7F2NO3 |

|---|---|

Molecular Weight |

179.12 g/mol |

IUPAC Name |

4,4-difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C6H7F2NO3/c1-9-2-3(4(10)11)6(7,8)5(9)12/h3H,2H2,1H3,(H,10,11) |

InChI Key |

LJYIQXPYIMPJQV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1=O)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of a suitable pyrrolidine precursor with fluorinating agents under controlled conditionsThe reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions and continuous flow processes. These methods ensure high yields and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be used to convert the keto group to an alcohol group. Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Properties

Research indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acid, including 4,4-difluoro variants, exhibit significant antiviral activity. A study highlighted that these compounds can block the entry of R5 HIV-1 into cells by inhibiting the binding to the CCR5 receptor. The lead compound identified in this research demonstrated an IC50 value of 1.9 mM, indicating moderate affinity for CCR5, which is crucial for HIV entry into host cells . Further optimization of these compounds has led to increased potency, with some derivatives achieving IC50 values as low as 0.038 mM .

2. Antimicrobial Activity

The increasing resistance among Gram-positive pathogens has prompted the exploration of new antimicrobial agents. Compounds related to 4,4-difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid have shown promise against multidrug-resistant strains. A recent study tested various derivatives against a range of pathogens and found structure-dependent antimicrobial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus . The compounds were screened using broth microdilution techniques, adhering to Clinical Laboratory Standards Institute recommendations .

Drug Design and Synthesis

1. Structure-Activity Relationship Studies

The design of effective drugs often relies on understanding the structure-activity relationships (SAR) of compounds. The 5-oxopyrrolidine-3-carboxylic acid framework allows for diverse modifications that can enhance biological activity. Modifications to the central phenyl ring or alkyl linker have been shown to significantly impact binding affinity and efficacy against target receptors .

2. Synthesis Techniques

The synthesis of 4,4-difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives involves various organic synthesis techniques. For instance, high-throughput screening methods have been utilized to identify lead compounds from libraries of similar structures . This approach not only accelerates the discovery process but also aids in optimizing compounds for better therapeutic profiles.

Case Study 1: CCR5 Antagonists

A notable case involved the optimization of a lead compound identified as a CCR5 antagonist through high-throughput screening. The study systematically modified different components of the molecule to enhance its binding affinity to CCR5. The final optimized compound exhibited significantly improved antiviral properties compared to earlier iterations, demonstrating the effectiveness of targeted modifications in drug development .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, a series of 5-oxopyrrolidine derivatives were synthesized and tested against WHO priority pathogens. The results indicated that specific modifications led to enhanced activity against resistant strains, highlighting the importance of structural diversity in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent placement (fluorine, methyl, phenyl, or acetyl groups) and their positions on the pyrrolidine or aryl rings. These variations significantly impact physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Comparative Analysis of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Key Findings and Trends

Fluorine Substitution: Fluorine at the pyrrolidine 4,4-positions (target compound) increases electronegativity and metabolic stability compared to phenyl-fluorinated analogs (e.g., 1-(2,4-difluorophenyl) derivative) .

Methyl vs. Aryl Substituents :

- The 1-methyl group in the target compound reduces steric hindrance compared to aryl-substituted analogs (e.g., 1-(4-acetylphenyl)), favoring easier synthetic modification .

Biological Activity :

- Phenyl-fluorinated analogs (e.g., 1-(2,4-difluorophenyl)) demonstrate cytotoxic activity, suggesting the target compound’s fluorinated pyrrolidine core may similarly enhance efficacy in therapeutic applications .

- The acetylphenyl analog () showed utility in computational studies, highlighting substituent effects on electronic properties critical for drug-receptor interactions .

Synthetic Accessibility :

- Phenyl-substituted derivatives (e.g., ) are synthesized via straightforward aniline-acid condensations, while the target compound’s fluorinated pyrrolidine core may require specialized fluorination techniques .

Biological Activity

4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1784824-78-7) is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring substituted with two fluorine atoms and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 179.12 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's structure is pivotal in determining its biological activity. The presence of both a ketone and a carboxylic acid functional group enhances its reactivity, making it a versatile intermediate in organic synthesis.

Structural Features:

- Pyrrolidine Ring: A five-membered cyclic amine.

- Fluorination: Two fluorine atoms at the 4-position increase lipophilicity and may influence biological interactions.

- Carboxylic Acid Group: Imparts acidity and potential for hydrogen bonding in biological systems.

Biological Activity and Mechanisms

Research on the biological activity of 4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid suggests several mechanisms through which it may exert its effects:

- Enzyme Inhibition:

- Antimicrobial Activity:

- Cellular Uptake and Distribution:

Case Study 1: Inhibition of Protein Kinase CK2

A study examined the effects of various pyrrolidine derivatives on CK2 activity. The results indicated that modifications to the pyrrolidine ring could enhance inhibitory potency. Specifically, compounds with fluorinated substituents showed increased binding affinity compared to their non-fluorinated counterparts .

Case Study 2: Antimicrobial Efficacy

Research conducted on related compounds demonstrated significant bactericidal activity against Gram-positive bacteria. The presence of the difluoro substituents was hypothesized to enhance membrane permeability, leading to increased efficacy against bacterial strains resistant to conventional antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | Lacks fluorine substituents; simpler structure |

| 4,4-Difluoro-pyrrolidine derivatives | Varies | Similar fluorination but different functional groups |

| (S)-9,10-Difluoro-3-methyl-7-oxo-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | C13H9F2NO4 | More complex structure with additional aromatic systems |

The unique combination of functional groups and fluorination pattern in 4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid may impart distinct chemical properties and biological activities compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.